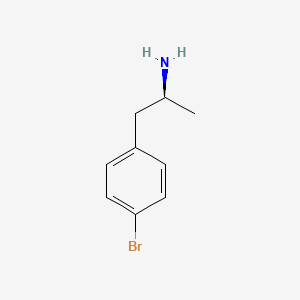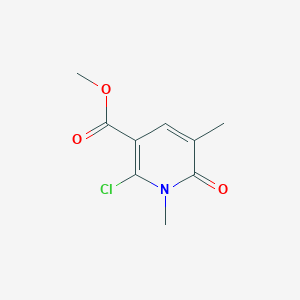
(S)-1-(4-Bromophenyl)propane-2-amine
Overview
Description
(S)-1-(4-Bromophenyl)propane-2-amine, also known as 4-Bromoamphetamine (4-BA), is a psychoactive drug that belongs to the amphetamine class. It is a chiral compound that exists in two enantiomers, (S)-4-BA and (R)-4-BA. 4-BA has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Mechanism of Action
4-BA acts as a monoamine releaser, which means it increases the release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It does this by binding to the vesicular monoamine transporter (VMAT2), which is responsible for packaging monoamines into vesicles for release into the synaptic cleft. By binding to VMAT2, 4-BA prevents the reuptake of monoamines into the presynaptic neuron, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BA are similar to those of other amphetamines. It increases the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved mood. It also increases heart rate, blood pressure, and body temperature. However, the effects of 4-BA are less potent than those of other amphetamines such as methamphetamine.
Advantages and Limitations for Lab Experiments
One advantage of using 4-BA in lab experiments is that it is relatively easy to synthesize and purify. It is also less potent than other amphetamines, which makes it easier to handle and less likely to cause adverse effects. However, one limitation of using 4-BA is that it is not as widely studied as other amphetamines, which means that there is less information available on its pharmacological properties and potential therapeutic uses.
Future Directions
There are several future directions for research on (S)-1-(4-Bromophenyl)propane-2-amine. One area of interest is its potential use in treating depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool to study the role of monoamine neurotransmitters in the brain. Additionally, there is a need for more studies on the pharmacological properties of (S)-1-(4-Bromophenyl)propane-2-amine, including its pharmacokinetics and metabolism.
Scientific Research Applications
4-BA has been studied for its potential use in treating depression, anxiety, and other psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. In a study conducted on rats, (S)-4-BA was found to increase the levels of dopamine and serotonin in the prefrontal cortex, which are neurotransmitters that play a crucial role in regulating mood and behavior. Additionally, (S)-4-BA was found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
properties
IUPAC Name |
(2S)-1-(4-bromophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNXUMMCCOZPPN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043049 | |
| Record name | (R)-4-Bromoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)propane-2-amine | |
CAS RN |
869567-02-2, 869567-01-1 | |
| Record name | (αS)-4-Bromo-α-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869567-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-Bromoamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-Benzylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291030.png)
![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291037.png)
![5-((2-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3291038.png)
![(4-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3291047.png)
![2-[3-(3-Methoxybenzoyl)imidazo[1,2-a]pyridin-8-yl]oxy-1-(3-methoxyphenyl)ethanone](/img/structure/B3291053.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-benzylacetamide](/img/structure/B3291062.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3291068.png)

![N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3291078.png)

![7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3291097.png)
![Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B3291105.png)
